

Understanding ^{65}Cu Fractionation in Natural Systems: A Technical Guide

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Compound of Interest

Compound Name: Copper-65

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Copper (Cu), a critical micronutrient and economically significant metal, possesses two stable isotopes: ^{63}Cu (69.17%) and ^{65}Cu (30.83%). The subtle variations in their relative abundance, arising from mass-dependent fractionation, provide a powerful tool for tracing biogeochemical pathways, understanding ore genesis, and potentially identifying disease states. This guide offers an in-depth exploration of ^{65}Cu fractionation in natural systems, detailing the analytical methodologies and the core mechanisms driving isotopic variability. Isotopic compositions are expressed in delta notation ($\delta^{65}\text{Cu}$) in per mil (‰) relative to the NIST SRM 976 standard.[1]

Mechanisms of Copper Isotope Fractionation

The fractionation of copper isotopes is primarily driven by equilibrium and kinetic processes that favor one isotope over the other. The main mechanisms include redox transformations, ligand complexation, and biological processes.

- **Redox Reactions:** Changes in the oxidation state of copper between Cu(I) and Cu(II) are a major driver of fractionation.[1][2] Theoretical and experimental studies show that Cu(II) complexes are generally enriched in ^{65}Cu compared to Cu(I) complexes.[3] For instance, the reduction of Cu^{2+} can lead to a fractionation ($\Delta^{65}\text{Cu}$ [Cu(II)–Cu(I)]) of up to 4‰.[3] This is critical in hydrothermal systems where fluids can transport copper in different valence states. [2]
- **Ligand Complexation:** The type of ligand binding to copper influences isotopic composition. The heavy isotope, ^{65}Cu , is preferentially enriched in complexes with stronger bonds.[4][5] Studies have shown that complexation with organic ligands, such as fulvic acid and synthetic

chelators, results in an enrichment of ^{65}Cu in the complexed form, with fractionation values ($\Delta^{65}\text{Cu}$ complex-free) ranging from +0.14 to +0.84‰.[4][5]

- **Mineral Precipitation and Dissolution:** During the weathering of copper-bearing minerals, isotopic fractionation occurs. Oxidative dissolution of primary sulfide minerals often leads to isotopically heavy fluids and lighter residual minerals.[3] Conversely, the precipitation of secondary minerals can also fractionate isotopes, with reported fractionations of up to 3‰ in ore-forming environments.[3]
- **Biological Processes:** Living organisms preferentially uptake lighter isotopes. Cellular uptake of copper in yeast and other eukaryotes demonstrates a preferential incorporation of ^{63}Cu . [6] This fractionation is linked to copper transport proteins and reductase enzymes at the cell surface.[6] The process can be modulated by the cell's ability to reduce Cu(II) to Cu(I) before transport.[6]

Below is a diagram illustrating the primary mechanisms that influence ^{65}Cu fractionation in various natural environments.

Core mechanisms driving copper isotope fractionation in nature.

Quantitative Data on ^{65}Cu Fractionation

The $\delta^{65}\text{Cu}$ values in natural materials span a wide range, reflecting the diverse processes and environments in which copper is cycled. The overall variation observed in nature ranges from approximately -16.98‰ to $+25.73\text{‰}$. [1]

Table 1: Representative $\delta^{65}\text{Cu}$ Values in Natural Systems

System Type	Material	$\delta^{65}\text{Cu}$ Range (‰)	Average $\delta^{65}\text{Cu}$ (‰)	Reference(s)
Magmatic & Ore Deposits	Mantle-Derived Igneous Rocks	-0.14 to +0.26	~0	[7]
Porphyry Copper Deposits (Hypogene)	-1.0 to +1.0	-	[7][8]	
Porphyry Lower Crustal Cumulates	-0.25 to -0.17	-0.19	[9]	
Porphyry Upper Crustal Intrusions	-0.04 to +0.37	+0.20	[9]	
Supergene Enrichment Zone (Porphyry)	+5.18 to +8.71	+7.17	[8]	
Leached Cap Zone (Porphyry)	-3.41 to +5.82	+0.42	[8]	
Magmatic Ni-Cu Sulfide Intrusions	-1.55 (Kharaelakh) to +0.25 (Norilsk-1)	-	[10]	
Hydrothermal Systems	Modern Seafloor "Black Smokers"	-0.03 to +1.44	-	[11]
Supergene Aqueous Fluids (Leaching)	+0.58 to +5.59	-	[11]	
Biological Systems	Healthy vs. Tumorous Liver Tissue (Rabbit)	-1.5 to +0.2 (Healthy) vs. 0.0 to +1.3 (Tumor)	-	[12]
Plant Roots vs. Shoots	Depletion in shoots ($\Delta^{65}\text{Cu} \approx$	-	[3]	

0.41)

Weathering & Soils	Weathered Shales and Cherts	-6.42 to +19.73	-	[3]
Soil Organic Matter	Preferential adsorption of ⁶⁵ Cu	-		[3]

Table 2: Experimentally Determined Copper Isotope Fractionation Factors ($\Delta^{65}\text{Cu}$)

Process	Phases (A - B)	Temp (°C)	$\Delta^{65}\text{Cu}$ (A-B) (%)	Conditions/ Notes	Reference(s)
Redox Reactions	Cu(II) - Cu(I) (Aqueous)	25-50	+0.52 to +0.89	Oxidative leaching of cuprite (Cu_2O) in HCl.	[1][13]
Fluid-Mineral Interaction	Fluid - Silicate Melt	800-850	+0.08 to +0.69	Fluid is enriched in ^{65}Cu .	[11][14]
Fluid - Native Cu (Oxidative Leaching)	25-200	+0.12 to -0.30	Value decreases with increasing temperature.	[1][13]	
Fluid - Cuprite (Cu_2O)	200-800	-0.55 to 0	Fluids enriched in light isotopes during dissolution.	[1][13]	
Organic Complexation	Cu-Ligand Complex - Free Cu Ion	Ambient	+0.14 to +0.84	Heavier isotope enriched in the complexed form.	[4][5]
Adsorption	Cu on Fe/Al Oxy(hydr)oxides - Solution	Ambient	+0.35 to +1.3	Preferential sorption of ^{65}Cu onto solid phase.	[15]

Biological Uptake	S. cerevisiae Cells - Growth Medium	Ambient	-0.90	Cells are enriched in ^{63}Cu due to importer proteins.	[6]
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Experimental Protocols for Copper Isotope Analysis

Accurate and precise determination of copper isotope ratios is critical for meaningful interpretation. The standard method involves sample digestion, purification of copper via ion-exchange chromatography, and analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[16][17]

Sample Digestion

- Solid Samples (Rocks, Ores, Tissues): Approximately 2-10 mg of homogenized powder is weighed into a clean PFA vial.[18]
- Acid Digestion: For silicate or sulfide matrices, a mixture of concentrated high-purity nitric acid (HNO_3) and hydrochloric acid (HCl) (e.g., 3:1 v/v) is added.[18] For biological samples, concentrated HNO_3 is often sufficient.
- Heating: The sealed vials are heated on a hotplate (e.g., 80-120°C) for several hours to ensure complete dissolution.[18]
- Evaporation and Reconstitution: The dissolved sample is evaporated to dryness. This step may be repeated with HNO_3 to remove all chlorides. The final dried residue is re-dissolved in a specific acid molarity (e.g., 6-8 N HCl) required for chromatography.[14][18]

Copper Purification by Anion Exchange Chromatography

This step is crucial to separate copper from matrix elements that can cause isobaric interferences (e.g., ^{64}Zn on ^{64}Ni , which is often used for mass bias correction) or non-spectral matrix effects during mass spectrometry.

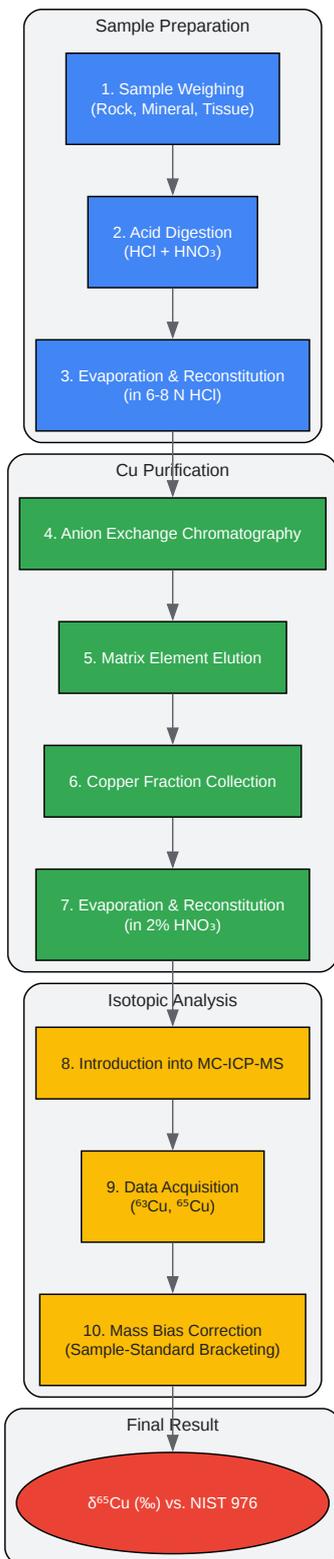
- Resin Preparation: An anion exchange resin (e.g., AG-MP-1) is loaded into a column and pre-cleaned and conditioned with appropriate acids.
- Sample Loading: The re-dissolved sample (in 6-8 N HCl, often with a trace of H₂O₂) is loaded onto the conditioned column.[\[14\]](#)
- Matrix Elution: Matrix elements are washed from the column using several milliliters of the same acid mixture (e.g., 5 mL of 6 N HCl + 0.001% H₂O₂).[\[14\]](#)
- Copper Elution: Copper is then selectively eluted from the resin using a larger volume of the acid mixture (e.g., 26 mL of 6 N HCl + 0.001% H₂O₂).[\[14\]](#)
- Purity and Yield Check: The procedure should be validated to ensure a copper recovery of >99.5% to avoid artificial isotopic fractionation during the purification process.[\[14\]](#)[\[19\]](#) The collected Cu fraction is evaporated and reconstituted in dilute (e.g., 2%) HNO₃ for analysis.

Isotopic Analysis by MC-ICP-MS

- Instrumentation: A high-resolution MC-ICP-MS (e.g., Neptune Plus, Nu Plasma II) is used for isotopic measurements.[\[12\]](#)[\[18\]](#)
- Sample Introduction: The purified sample in 2% HNO₃ is introduced into the plasma via a nebulizer system.
- Mass Bias Correction: Instrumental mass bias is corrected using a sample-standard bracketing (SSB) technique, where the sample measurement is bracketed by measurements of a known isotopic standard (NIST SRM 976).[\[12\]](#)[\[14\]](#) An internal standard or "dopant" (e.g., Ni or Ga) can also be added to the sample and standard solutions to monitor and correct for mass bias drift during analysis.[\[18\]](#)[\[19\]](#)
- Data Acquisition: The ion beams for ⁶³Cu and ⁶⁵Cu are measured simultaneously in separate Faraday cups.[\[14\]](#) Potential interferences (e.g., ⁶²Ni, ⁶⁴Zn) are also monitored.[\[14\]](#)
- Data Expression: The results are expressed as δ⁶⁵Cu values in per mil (‰) relative to the NIST SRM 976 standard. The long-term precision for this method is typically better than ±0.05‰ (2 s.d.).[\[9\]](#)

The following diagram outlines the complete experimental workflow for ^{65}Cu isotope analysis.

Experimental Workflow for ^{65}Cu Isotope Analysis



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A generalized workflow for the analysis of copper isotopes.

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